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molecular formula C11H11N5O2 B8511203 methyl 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate

methyl 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate

Cat. No. B8511203
M. Wt: 245.24 g/mol
InChI Key: JMUUEJNZUBBMMU-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

To a solution of methyl 2-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate (460 mg, 1.9 mmol) in THF (6 mL) was added lithium hydroxide (1.0 N aq. 3.8 mL, 3.8 mmol). The mixture was allowed to stir at 0° C. for 2 hours. LC at that point showed complete reaction. The reaction was diluted with water (10 mL). The pH was carefully adjusted to about 5 with 1N HCl. The solution was then extracted with EtOAc (30 mL×3). The extractions were combined, dried over sodium sulfate, and concentrated to furnish the title compound. LC-MS (IE, m/z): 231 [M+1]+; 1H-NMR (500 MHz, CD3OD) δ ppm 9.87 (s, 1H), 8.09 (d, J=8.0 Hz, 1H), 7.90 (d, J=8.0 Hz, 1H), 4.20 (t, J=8.0 Hz, 1H), 3.15 (m, 1H), 3.08 (m, 1H), 2.51 (m, 2H).
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[N:11]=[C:10]3[CH2:12][CH2:13][CH:14]([C:15]([O:17]C)=[O:16])[C:9]3=[CH:8][CH:7]=2)[CH:5]=[N:4][N:3]=[N:2]1.[OH-].[Li+].Cl>C1COCC1.O>[N:1]1([C:6]2[N:11]=[C:10]3[CH2:12][CH2:13][CH:14]([C:15]([OH:17])=[O:16])[C:9]3=[CH:8][CH:7]=2)[CH:5]=[N:4][N:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
460 mg
Type
reactant
Smiles
N1(N=NN=C1)C1=CC=C2C(=N1)CCC2C(=O)OC
Name
Quantity
3.8 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted with EtOAc (30 mL×3)
EXTRACTION
Type
EXTRACTION
Details
The extractions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(N=NN=C1)C1=CC=C2C(=N1)CCC2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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